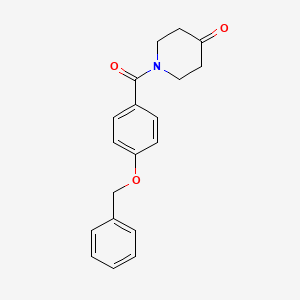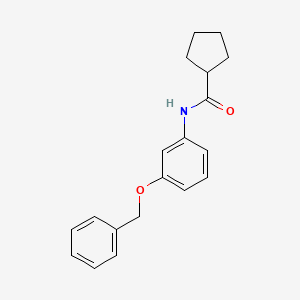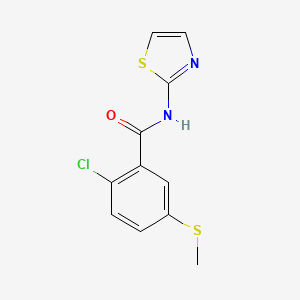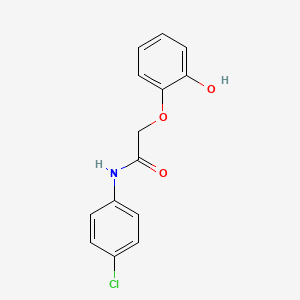
1-(4-Phenylmethoxybenzoyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylmethoxybenzoyl)piperidin-4-one, also known as PMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PMBP belongs to the family of piperidone derivatives, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been shown to inhibit the reuptake of dopamine and serotonin, which increases the availability of these neurotransmitters in the synaptic cleft. This, in turn, enhances the activity of the dopaminergic and serotonergic systems, which may contribute to the antidepressant and anxiolytic effects of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one.
Biochemical and Physiological Effects:
1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of monoamine oxidase, and the activation of the sigma-1 receptor. These effects may contribute to the antidepressant and anxiolytic properties of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one.
実験室実験の利点と制限
One of the main advantages of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one for lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for investigating the role of this receptor in psychiatric disorders. However, one of the limitations of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 1-(4-Phenylmethoxybenzoyl)piperidin-4-one. One area of interest is the development of more potent and selective derivatives of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one that can be used as therapeutic agents for psychiatric disorders. Another area of interest is the investigation of the potential neuroprotective effects of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one, particularly in the context of neurodegenerative disorders, such as Parkinson's disease. Finally, the development of new methods for the synthesis of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one may also be an area of future research, with the aim of improving the yield and purity of this compound.
合成法
The synthesis of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one involves the reaction of 4-phenylmethoxybenzoyl chloride with piperidine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid with a melting point of around 120°C. The yield of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one can be improved by using a solvent, such as dichloromethane or chloroform, and by optimizing the reaction conditions, such as temperature and reaction time.
科学的研究の応用
1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been investigated for its potential applications in medicinal chemistry, particularly in the field of neuropharmacology. Studies have shown that 1-(4-Phenylmethoxybenzoyl)piperidin-4-one exhibits significant affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-(4-Phenylmethoxybenzoyl)piperidin-4-one has also been shown to modulate the activity of the serotonin transporter, which is involved in the regulation of mood and anxiety. These findings suggest that 1-(4-Phenylmethoxybenzoyl)piperidin-4-one may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.
特性
IUPAC Name |
1-(4-phenylmethoxybenzoyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-17-10-12-20(13-11-17)19(22)16-6-8-18(9-7-16)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWPBLDPFUHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)

![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)






